3-Chloro-2,6-difluoro-5-iodopyridine
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Overview
Description
3-Chloro-2,6-difluoro-5-iodopyridine is a heterocyclic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluoro-5-iodopyridine typically involves halogenation reactions. One common method includes the halogen dance reaction, where halides migrate to specific positions on the pyridine ring under the influence of organic lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) . The reaction conditions often involve low temperatures and anhydrous solvents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced fluorination and iodination techniques. These methods ensure the efficient and cost-effective production of the compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluoro-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used to replace halogen atoms.
Electrophilic Substitution: Reagents like iodine monochloride (ICl) or bromine (Br2) can be used for further halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various halogenated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Chloro-2,6-difluoro-5-iodopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluoro-5-iodopyridine involves its interaction with specific molecular targets and pathways. The halogen atoms on the pyridine ring can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which influence the compound’s reactivity and biological activity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-iodopyridine: Similar in structure but lacks the chlorine atom.
3-Chloro-2,6-difluoro-4-iodopyridine: Similar but with the iodine atom in a different position.
3-Bromo-2,6-difluoro-5-iodopyridine: Similar but with bromine instead of chlorine.
Uniqueness
3-Chloro-2,6-difluoro-5-iodopyridine is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
3-Chloro-2,6-difluoro-5-iodopyridine (chemical formula: C5HClF2IN) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique halogen substitutions, which can significantly influence its reactivity and biological interactions.
The molecular structure of this compound includes:
- Chlorine (Cl) at position 3
- Fluorine (F) at positions 2 and 6
- Iodine (I) at position 5
These substitutions contribute to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of various pyridine derivatives, including those similar to this compound. For instance, pyridine derivatives have been shown to inhibit key proteins involved in cancer progression, such as B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma (DLBCL). Compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .
Structure-Activity Relationships (SAR)
The biological activity of pyridine derivatives often correlates with their structural characteristics. For example, modifications to the halogen substituents can enhance potency and selectivity against specific targets. In a comprehensive SAR study involving similar compounds, variations in substituents resulted in significant differences in biological efficacy and pharmacokinetic profiles .
Study on In Vivo Efficacy
In vivo studies assessing the efficacy of pyridine derivatives revealed that sustained dosing regimens are crucial for achieving therapeutic effects. For example, a related compound demonstrated effective tumor growth inhibition in xenograft models when administered at specific dosages over extended periods . This highlights the importance of pharmacokinetic considerations in evaluating the therapeutic potential of halogenated pyridines.
Toxicity and Safety Profiles
The safety and toxicity profiles of halogenated compounds are critical for their development as therapeutic agents. Preliminary assessments indicate that while many pyridine derivatives exhibit promising biological activities, their safety must be thoroughly evaluated through standardized toxicity testing protocols. The safety data for this compound specifically remains limited, necessitating further investigation .
Properties
CAS No. |
685517-74-2 |
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Molecular Formula |
C5HClF2IN |
Molecular Weight |
275.42 g/mol |
IUPAC Name |
3-chloro-2,6-difluoro-5-iodopyridine |
InChI |
InChI=1S/C5HClF2IN/c6-2-1-3(9)5(8)10-4(2)7/h1H |
InChI Key |
LKJLDDHSOWQBER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)F)Cl |
Origin of Product |
United States |
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